molecular formula C16H25ClN2O2S B2562809 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride CAS No. 2418676-38-5

[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride

Cat. No.: B2562809
CAS No.: 2418676-38-5
M. Wt: 344.9
InChI Key: MHINGDIAVANCEE-UHFFFAOYSA-N
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Description

The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is a synthetic chemical with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure combines an oxazepane ring with a benzothiophene moiety, making it a candidate for diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone typically involves the following steps:

  • Formation of the Oxazepane Ring: : The preparation starts with the synthesis of the oxazepane ring through a cyclization reaction. This can be achieved using starting materials such as amino alcohols and alkyl halides under basic conditions.

  • Introduction of the Benzothiophene Moiety: : The benzothiophene component is introduced via a Friedel-Crafts acylation reaction. The reaction involves the coupling of the oxazepane intermediate with a benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.

  • Final Assembly: : The final step involves the reduction of the carbonyl group to form the methanone compound. This can be accomplished using a reducing agent such as sodium borohydride.

Industrial Production Methods:

Industrial production of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves optimization of the synthetic routes for large-scale operations. Efficient reaction conditions, such as using continuous flow reactors and process intensification techniques, are employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

The compound can undergo various chemical reactions, including:

  • Oxidation: : The methanone group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

  • Reduction: : The methanone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides, forming amides.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in aqueous medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Amide derivatives.

Scientific Research Applications

The compound [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or modulator in biochemical pathways.

  • Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

  • Industry: : Applied in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone exerts its effects involves interaction with molecular targets in biological systems:

  • Molecular Targets: : The compound may bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It could influence various biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

  • [2-(Aminomethyl)-1,4-oxazepan-4-yl]methanone

  • [5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]methanone

  • [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1,2-benzisothiazol-3-yl)methanone

This detailed exploration covers various aspects of [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone, providing insights into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S.ClH/c1-11-3-4-14-12(7-11)8-15(21-14)16(19)18-5-2-6-20-13(9-17)10-18;/h8,11,13H,2-7,9-10,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHINGDIAVANCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCOC(C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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